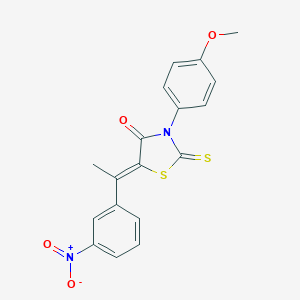
5-(1-{3-Nitrophenyl}ethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-{3-Nitrophenyl}ethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone family. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
The compound has shown potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Studies have shown that the compound exhibits significant antimicrobial, anti-inflammatory, and antioxidant activities. Additionally, it has been found to have a potent inhibitory effect on several enzymes, including tyrosinase, α-amylase, and acetylcholinesterase, making it a potential candidate for the development of drugs for the treatment of Alzheimer's disease, diabetes, and skin disorders.
Mechanism of Action
The mechanism of action of 5-(1-{3-Nitrophenyl}ethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that the compound exerts its biological activities through the inhibition of various enzymes, including tyrosinase, α-amylase, and acetylcholinesterase. Additionally, it has been found to possess significant antioxidant activity, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits significant antimicrobial, anti-inflammatory, and antioxidant activities. Additionally, it has been found to have a potent inhibitory effect on several enzymes, including tyrosinase, α-amylase, and acetylcholinesterase. These activities suggest that the compound may have potential applications in the treatment of various diseases, including Alzheimer's disease, diabetes, and skin disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(1-{3-Nitrophenyl}ethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is its potent inhibitory effect on several enzymes. This makes it a potential candidate for the development of drugs for the treatment of various diseases. However, one of the limitations of the compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for the study of 5-(1-{3-Nitrophenyl}ethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. One of the potential areas of research is the development of new drugs for the treatment of Alzheimer's disease, diabetes, and skin disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other areas of medicine. Finally, research is needed to improve the solubility of the compound in water, which may increase its bioavailability and expand its potential applications.
Synthesis Methods
The synthesis of 5-(1-{3-Nitrophenyl}ethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can be achieved through several methods, including the reaction of 3-nitrobenzaldehyde, 4-methoxybenzaldehyde, and thiosemicarbazide in the presence of glacial acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified through recrystallization.
properties
Molecular Formula |
C18H14N2O4S2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(5Z)-3-(4-methoxyphenyl)-5-[1-(3-nitrophenyl)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14N2O4S2/c1-11(12-4-3-5-14(10-12)20(22)23)16-17(21)19(18(25)26-16)13-6-8-15(24-2)9-7-13/h3-10H,1-2H3/b16-11- |
InChI Key |
JWARURZKFDQGKI-WJDWOHSUSA-N |
Isomeric SMILES |
C/C(=C/1\C(=O)N(C(=S)S1)C2=CC=C(C=C2)OC)/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
CC(=C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B241378.png)

![Methyl 3-[(4-tert-butylbenzoyl)amino]propanoate](/img/structure/B241381.png)


![Methyl 5-acetyl-2-{[(4-butylcyclohexyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B241388.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241390.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241391.png)

![2,6-dibromo-4-[[(2E)-2-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B241399.png)

![N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B241402.png)
![4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid](/img/structure/B241406.png)
